Epiprogoitrin, potassium salt

説明

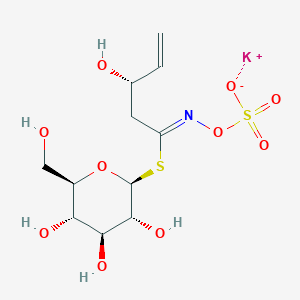

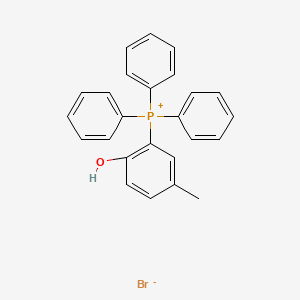

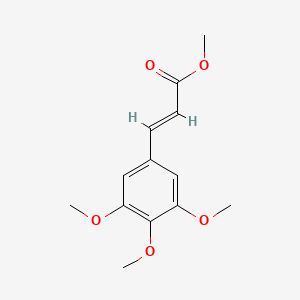

Epiprogoitrin, potassium salt, is a chemical compound with the molecular formula C11H18KNO10S2 . It is an analytical standard provided with w/w absolute assay, to be used for quantitative titration . The compound is also known by the synonym 2- (S)-Hydroxy-3-butenyl glucosinolate potassium salt .

Molecular Structure Analysis

Epiprogoitrin, potassium salt, has a complex molecular structure. The empirical formula is C11H18KNO10S2 . For a more detailed view of the molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis

Epiprogoitrin, potassium salt, is a solid substance . It has a molecular weight of 427.49 . More detailed physical and chemical properties can be found on databases like PubChem .科学的研究の応用

Antiviral Activity

Epiprogoitrin, a compound derived from Isatidis Radix, shows promise in the treatment of influenza virus infections. Research indicates that epiprogoitrin, along with other glucosinolate isomers and their breakdown products from Isatidis Radix, can inhibit the influenza A virus (H1N1) in a dose-dependent manner without causing toxicity. This antiviral potency could be significant in the development of new treatments for influenza virus infections (Nie, Wu, Dai, & Ma, 2020).

Biotransformation in Traditional Medicine

In traditional Chinese medicine, Radix isatidis plays a significant role due to its antiviral efficacy. Epiprogoitrin and progoitrin, found in Radix isatidis, are transformed into (R)- and (S)-Goitrin, which are the main bioactive constituents. Understanding this biotransformation is crucial for both industrial production and quality control of traditional Chinese medicine products and can aid further studies on the transformation of glucosinolates (Xie, Shi, Wang, Wang, & Li, 2011).

Safety and Hazards

作用機序

Target of Action

Epiprogoitrin, potassium salt, is a glucosinolate compound The primary targets of this compound and their roles are currently not well-documented in the literature

Mode of Action

Glucosinolates, the family of compounds to which epiprogoitrin belongs, are known to have various biological activities, including anticancer, antimicrobial, and insecticidal properties . They can be deglycosylated to form other compounds, such as epigoitrin and goitrin .

Biochemical Pathways

Glucosinolates, including epiprogoitrin, are known to play important roles in plant defense mechanisms . They can participate in various biochemical reactions and influence multiple metabolic pathways.

Pharmacokinetics

A study has been conducted on the pharmacokinetics of Epiprogoitrin and its epimer, progoitrin . The study used a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method to investigate the pharmacokinetics of these compounds in rats . .

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c .

特性

IUPAC Name |

potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t5-,6-,8-,9+,10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXFCKWHSTEIK-ILJMICIPSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18KNO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epiprogoitrin, potassium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)

![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)